molecular formula C12H14O3 B11893380 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one

5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11893380
M. Wt: 206.24 g/mol
InChI Key: PXDHVVMDKPESHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one, commonly referred to as a 5,7-dimethoxy-1-tetralone, is a functionalized organic compound that serves as a versatile intermediate in medicinal chemistry and drug discovery. The dihydronaphthalen-1(2H)-one (or 1-tetralone) core structure is an aromatic bicyclic system featuring a reactive carbonyl group, which makes it a valuable precursor for synthesizing a diverse array of derivatives . This scaffold is of significant research value, particularly in the development of small-molecule therapeutic agents. Analogues based on the dihydronaphthalene structure have been explored as potent inhibitors of tubulin polymerization , which can function as cytotoxic agents and Vascular Disrupting Agents (VDAs) for cancer research . Furthermore, nitrogen-containing heterocyclic substituted dihydronaphthalen-1(2H)-one derivatives have shown promise as anti-inflammatory agents by inhibiting the activation of the NLRP3 inflammasome, a key regulator of the inflammatory response . The molecule's structure, including the distortion effect of the non-aromatic carbonyl ring and the placement of methoxy substituents, increases its likelihood of interaction with biologically active targets, potentially leading to enhanced biological activity . Researchers utilize this compound to develop novel molecules for investigating diseases such as cancer, autoimmune disorders, and Alzheimer's disease . Handling Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling instructions.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

5,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C12H14O3/c1-14-8-6-10-9(12(7-8)15-2)4-3-5-11(10)13/h6-7H,3-5H2,1-2H3

InChI Key

PXDHVVMDKPESHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCCC2=O)C(=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,4-dimethoxybenzaldehyde with a suitable dienophile in the presence of a Lewis acid catalyst can lead to the formation of the desired naphthalenone.

Industrial Production Methods

In an industrial setting, the production of 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 5,7-dimethoxy-3,4-dihydronaphthalen-1-ol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one derivatives. Research indicates that certain analogs exhibit significant growth inhibitory effects on cancer cell lines. For instance, compounds derived from this structure showed promising results in inducing apoptosis in human cancer cells by modulating the p53 signaling pathway. In one study, specific derivatives demonstrated GI50_{50} values lower than 10 μM in HCT116 p53+/+ cells, indicating potent anticancer activity .

Case Study: Diarylpentanoids

A detailed investigation into diarylpentanoids related to 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one revealed that modifications at various positions significantly affect their biological activity. For example, the introduction of specific functional groups led to enhanced selectivity for cancer cells compared to non-tumorigenic cells . This suggests that structural modifications can be strategically employed to optimize therapeutic efficacy.

Regulation of Lipid Metabolism

Another significant application of 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one is its role in lipid metabolism. Studies have shown that this compound can influence lipid accumulation in hepatocytes. Specifically, it was observed to reduce lipid droplet formation in oleic acid-treated Huh7 cells by enhancing the expression of genes involved in fatty acid oxidation . The compound's mechanism involves upregulating peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), which facilitates fat catabolism.

Table: Lipid Metabolism Effects

CompoundIC50_{50} (μM)Mechanism of Action
5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one32.2 ± 2.1Upregulates PGC1α for fat catabolism

Synthesis of Bioactive Compounds

5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one serves as a valuable building block for synthesizing various bioactive molecules. Its unique structure allows for multiple derivatizations that can lead to compounds with enhanced pharmacological properties. For instance, researchers have synthesized novel derivatives by modifying the methoxy groups or introducing different aromatic moieties . These derivatives often exhibit improved biological activities compared to the parent compound.

Case Study: Synthesis and Characterization

In a recent study focusing on synthesizing substituted derivatives of 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one, researchers reported successful characterization through various spectroscopic techniques. The resulting compounds were evaluated for their biological activities, demonstrating varied efficacy against different biological targets .

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the biological context and the specific target molecules.

Comparison with Similar Compounds

Structural Comparisons

The structural diversity among DHN derivatives arises from variations in substituent type, position, and electronic properties. Key analogs include:

Compound Name Substituents Key Structural Features
7-Methoxy-DHN (5) 7-OCH₃ Single methoxy group; used as an intermediate for neuroactive derivatives .
6-Acetyl-7-hydroxy-DHN (2a) 6-COCH₃, 7-OH Acetyl and hydroxyl groups; exhibits hydrogen-bonding potential .
(E)-7-Bromo-2-(3,5-dimethoxybenzylidene)-DHN 7-Br, 2-benzylidene (3,5-OCH₃) Bromine enhances metabolic stability; benzylidene group introduces planarity .
4,6,8-Trihydroxy-DHN (9) 4-OH, 6-OH, 8-OH Polar hydroxyl groups; tested for cytotoxicity but showed no activity .
5,7-Difluoro-DHN 5-F, 7-F Electron-withdrawing fluorines; high melting point and insolubility in water .

Key Observations :

  • Methoxy vs. Hydroxyl Groups : Methoxy derivatives (e.g., 5,7-Dimethoxy-DHN) are more lipophilic than hydroxylated analogs (e.g., 4,6,8-Trihydroxy-DHN), which may improve blood-brain barrier penetration .
  • Halogenation : Bromine or fluorine substitution (e.g., 7-Bromo-DHN) increases molecular weight and stability but reduces aqueous solubility .

Key Observations :

  • Demethylation : K₂CO₃-mediated demethylation is efficient for introducing hydroxyl groups (e.g., 5-Hydroxy-6-methoxy-DHN) .
  • Halogenation : Bromine or fluorine substituents are introduced via electrophilic substitution or condensation with halogenated aldehydes .

Key Observations :

  • Anti-inflammatory Activity : Fluorinated or benzylidene-substituted DHNs (e.g., 6m) show potent NF-κB inhibition, critical for treating neuroinflammation .
  • Lack of Cytotoxicity : Hydroxylated derivatives (e.g., 4,6,8-Trihydroxy-DHN) may lack cytotoxicity due to high polarity limiting cellular uptake .
Physicochemical Properties

Substituents significantly influence solubility, stability, and crystallinity:

Compound Solubility Melting Point (°C) Stability Notes Reference
5,7-Dimethoxy-DHN Organic solvents Not reported Stable under inert conditions .
5,7-Difluoro-DHN Organic solvents ~260 (predicted) High thermal stability .
6-Acetyl-7-hydroxy-DHN (2a) DCM, MeOH 99–101 Hydrogen-bonding network stabilizes crystal .
(E)-7-Bromo-DHN derivative MeOH, EtOAc 175–177 Bromine enhances crystal packing .

Key Observations :

  • Halogen Effects : Bromine or fluorine substituents increase density and melting points due to stronger intermolecular interactions (e.g., halogen bonding) .
  • Hydrogen Bonding : Hydroxyl or acetyl groups enhance crystallinity via hydrogen-bond networks .

Biological Activity

5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one, a member of the naphthalenone class, has garnered attention for its diverse biological activities. This compound is characterized by its bicyclic structure and the presence of methoxy groups at positions 5 and 7, which significantly influence its reactivity and potential pharmacological effects. This article delves into the biological activity of this compound, highlighting its antioxidant properties, antitumor activity, and interactions with various biological molecules.

Chemical Structure and Properties

The molecular formula of 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one is C12H14O3C_{12}H_{14}O_3, with a molecular weight of approximately 206.24 g/mol. The unique arrangement of methoxy groups and a carbonyl group at position 1 contributes to its distinctive chemical behavior and biological profile.

Property Value
Molecular FormulaC12H14O3C_{12}H_{14}O_3
Molecular Weight206.24 g/mol
IUPAC Name5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one
CAS Number13575-75-2

Antioxidant Properties

Research indicates that 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one exhibits significant antioxidant activity . It has been shown to scavenge free radicals effectively, thereby contributing to cellular protection against oxidative stress. This property is crucial for mitigating cellular damage linked to various diseases.

Antitumor Activity

The compound has demonstrated antitumor activity in various studies. For instance:

  • In vitro studies have shown that derivatives of this compound can inhibit the growth of several cancer cell lines, including breast adenocarcinoma (MCF-7) and prostate carcinoma (DU145) cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
  • A study utilizing the sulphorhodamine B (SRB) assay indicated that 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one significantly reduced cell viability in treated cells compared to controls .

The biological activity of 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one can be attributed to its ability to interact with various biological molecules:

  • Cell Cycle Modulation : The compound influences cell cycle phases by increasing the population of cells in the sub-G0 (apoptotic) phase while reducing those in the S phase .
  • Apoptosis Induction : Western blot analyses have confirmed the cleavage of Poly (ADP-ribose) polymerase (PARP), a marker for apoptosis, in treated cancer cells .

Case Studies

Several case studies have explored the efficacy of this compound:

  • Study on MCF-7 Cells : In a controlled laboratory setting, MCF-7 cells treated with varying concentrations of 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one exhibited dose-dependent inhibition of growth and increased apoptosis markers .
  • Comparative Study on Similar Compounds : A comparative analysis with structurally similar compounds revealed that 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one had superior cytotoxic effects against cancer cell lines due to its specific structural features that enhance biological interactions.

Q & A

Basic: What are the common synthetic routes for 5,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one and its derivatives?

Methodological Answer:
The synthesis of 5,7-dimethoxy-DHN derivatives typically involves Claisen-Schmidt condensation reactions between substituted dihydronaphthalenones and aldehydes. For example:

  • Starting Material : 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one is a common precursor, which can be reacted with aldehydes (e.g., 4-morpholinobenzaldehyde) under basic conditions (e.g., NaOH in methanol) to introduce substituents .
  • Reaction Conditions : Stirring at room temperature for 3–5 hours, followed by purification via silica gel chromatography using petroleum ether/ethyl acetate (2:1 v/v) .
  • Yield Optimization : Adjusting stoichiometry (typically 1:1 molar ratio) and reaction time ensures minimal by-products .

Advanced: How can X-ray crystallography using SHELXL software elucidate the stereochemical configuration of 5,7-dimethoxy-DHN derivatives?

Methodological Answer:
X-ray crystallography with SHELXL refines structural parameters to determine stereochemistry:

  • Hydrogen Placement : Hydrogen atoms are placed in idealized positions (C–H = 0.93–0.97 Å) and treated as riding atoms during refinement .
  • Torsion Angles : Critical for confirming stereoisomerism (e.g., C8–C7–C11–C12 torsion angles near 175° indicate E-isomer configuration) .
  • Space Group Analysis : Monoclinic P2₁/n is common for DHN derivatives, with chair conformations in the cyclohexanone ring .
  • Validation : Cross-referencing with SHELXS/SHELXD for phase resolution ensures structural accuracy .

Basic: What purification techniques are effective for isolating 5,7-dimethoxy-DHN derivatives post-synthesis?

Methodological Answer:

  • Chromatography : Silica gel column chromatography with gradients (e.g., petroleum ether:ethyl acetate) is standard .
  • Recrystallization : Methanol or ethanol is used to obtain high-purity crystals .
  • TLC Monitoring : Petroleum ether/ethyl acetate (3:1) as a mobile phase helps track reaction progress .

Advanced: How do structural modifications (e.g., methoxy group positioning) influence the biological activity of DHN derivatives?

Methodological Answer:

  • Methoxy Substitution : 5,7-Dimethoxy derivatives exhibit enhanced anti-neuroinflammatory activity by inhibiting NF-κB signaling, as shown in in vitro models (e.g., RAW264.7 macrophages) .
  • Hydrophobic Interactions : Methoxy groups improve membrane permeability and binding to hydrophobic enzyme pockets (e.g., retinoic acid metabolism enzymes) .
  • Toxicity Reduction : Methoxy-substituted DHNs show lower cytotoxicity compared to halogenated analogs in MTT assays .

Basic: What are the challenges in assessing water solubility of DHN derivatives, and what strategies mitigate this?

Methodological Answer:

  • Challenge : Poor aqueous solubility due to hydrophobic dihydronaphthalenone core .
  • Strategies :
    • Chemical Modification : Michael addition with guanidine hydrochloride introduces polar groups .
    • Prodrug Design : Conjugation with hydrophilic moieties (e.g., PEG) enhances bioavailability .
    • Nanoformulation : Liposomal encapsulation improves dissolution rates .

Advanced: How do researchers analyze contradictions in biological activity data across DHN derivative studies?

Methodological Answer:
Contradictions arise due to:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. RAW264.7) or in vivo models .
  • Substituent Effects : Methoxy vs. halogen groups alter pharmacokinetics (e.g., bromine enhances metabolic stability) .
  • Resolution Steps :
    • Dose-Response Curves : Validate activity thresholds across concentrations .
    • Control Experiments : Use reference inhibitors (e.g., dexamethasone for anti-inflammatory assays) .
    • Meta-Analysis : Compare IC₅₀ values from multiple studies .

Advanced: What methodologies evaluate NF-κB inhibition by methoxy-substituted DHN derivatives?

Methodological Answer:

  • Western Blotting : Quantify phosphorylated IκBα degradation in treated cells .
  • Reporter Gene Assays : Luciferase-linked NF-κB promoters in transfected HEK293 cells .
  • Cytokine Profiling : ELISA for TNF-α and IL-6 secretion in LPS-stimulated macrophages .
  • Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding to NF-κB p65 subunits .

Basic: What spectroscopic methods characterize DHN derivatives?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weights (e.g., m/z 246.11 for C₁₃H₁₄O₃) .
  • IR Spectroscopy : Carbonyl stretches (1700–1750 cm⁻¹) confirm ketone functionality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.